Product packaging for BAY 60-6583-13C2,15N(Cat. No.:)

BAY 60-6583-13C2,15N

Cat. No.: B1153027
M. Wt: 382.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BAY 60-6583-13C2,15N is a stable isotope-labeled analog of BAY 60-6583, specifically designed for use as an internal standard in quantitative mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses . This enables precise quantification of the parent compound in complex biological samples, supporting advanced pharmacokinetic, metabolic, and mechanistic studies. The parent compound, BAY 60-6583, is a potent and selective agonist for the adenosine A2B receptor, with studies indicating it acts as a partial agonist . It has been widely used in pharmacological research due to its cardioprotective effects in models of myocardial ischemia and its protective role in renal and cerebral ischemia . A notable area of investigation is its ability to enhance the antitumor function of Chimeric Antigen Receptor (CAR) T cells, an effect that has been shown to occur through a mechanism independent of the adenosine A2b receptor, suggesting additional, off-target protein interactions . The structure of the A2B receptor bound to BAY 60-6583 has been resolved, providing a molecular basis for ligand-receptor interaction and supporting rational drug design . This stable isotope-labeled version is an essential tool for researchers requiring high accuracy and reliability in their analytical data for the development of novel therapeutic agents.

Properties

Molecular Formula

C₁₇¹³C₂H₁₇N₄¹⁵NO₂S

Molecular Weight

382.41

Synonyms

2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]acetamide-13C2,15N;  BR 4887-13C2,15N; 

Origin of Product

United States

Mechanistic Investigations of Bay 60 6583 13c2,15n: Receptor Interactions and Intracellular Signaling

Characterization of A2BAR Binding and Functional Efficacy

The interaction of BAY 60-6583 with the A2B adenosine (B11128) receptor is complex, displaying characteristics that can vary depending on the biological system under investigation.

Agonistic and Partial Agonistic Properties of BAY 60-6583 in Native and Recombinant Systems

BAY 60-6583 is primarily characterized as a potent and selective partial agonist for the A2B adenosine receptor. rndsystems.comtocris.com Its functional activity is notably dependent on the expression levels of the A2BAR in the specific cell type. nih.govmdpi.com In recombinant systems, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells that are engineered to overexpress the A2BAR, BAY 60-6583 acts as a potent agonist. mdpi.comapexbt.comaxonmedchem.com For instance, in HEK293 cells overexpressing the recombinant A2BAR, BAY 60-6583 demonstrated an EC₅₀ of 6.1 nM. mdpi.com Similarly, it potently stimulated cAMP production in HEK 293 cells expressing mouse A2BARs with an EC₅₀ value of 2.83 nM. tocris.comaxonmedchem.com

However, in native systems or cells with endogenous, often lower, receptor expression, its behavior can shift. nih.govmdpi.com Studies have shown that in these contexts, BAY 60-6583 acts as a partial agonist with lower efficacy compared to endogenous full agonists like adenosine or the synthetic analog NECA. nih.gov In Jurkat T cells, which endogenously express the A2BAR, BAY 60-6583 was observed to antagonize the effects of adenosine and NECA. nih.gov This partial agonism means that in the presence of high concentrations of a full agonist like adenosine, BAY 60-6583 can act as a competitive antagonist. nih.gov This dual characteristic is critical when interpreting experimental results, as the compound's effect can range from agonistic to antagonistic depending on the cellular environment and the concentration of endogenous adenosine. nih.govfrontiersin.org

Receptor Selectivity Profile Compared to Other Adenosine Receptor Subtypes

A key feature of BAY 60-6583 is its high selectivity for the A2B adenosine receptor over the other adenosine receptor subtypes (A1, A2A, and A3). rndsystems.comtocris.comnih.gov This selectivity has made it an invaluable tool for isolating and studying the specific functions of the A2BAR. In functional assays using CHO cells expressing recombinant human adenosine receptors, BAY 60-6583 displayed a potent agonist effect at the A2B receptor with an EC₅₀ of 3 nM, while showing negligible activity at A1 and A2A receptors, with EC₅₀ values greater than 10,000 nM for both. apexbt.commedchemexpress.com This demonstrates a selectivity of over 3000-fold for the A2B subtype in this system. The binding affinity (Ki) also varies by species, with reported values of 750 nM for mouse, 340 nM for rabbit, and 330 nM for dog A2BARs. medchemexpress.com

Receptor Selectivity of BAY 60-6583
Receptor Subtype (Human, Recombinant)EC₅₀ (nM)Reference
A1 Adenosine Receptor>10,000 apexbt.commedchemexpress.com
A2A Adenosine Receptor>10,000 apexbt.commedchemexpress.com
A2B Adenosine Receptor3 apexbt.commedchemexpress.com

Downstream Signaling Pathways Activated by A2BAR Modulation

Activation of the A2BAR by BAY 60-6583 initiates a cascade of intracellular events. The A2BAR is a G-protein coupled receptor, and its signaling is not limited to a single pathway, exhibiting biased agonism where different pathways can be preferentially activated.

Regulation of Cyclic AMP (cAMP) Accumulation

The canonical signaling pathway for the A2BAR involves coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). e-century.us BAY 60-6583's effect on this pathway is consistent with its profile as a partial agonist. In systems where it acts as an agonist, such as in HEK293 cells overexpressing the A2BAR, it potently stimulates cAMP production. mdpi.comaxonmedchem.com In BEAS-2B human airway epithelial cells, BAY 60-6583 was shown to increase cAMP-response element (CRE)-dependent transcription, which is linked to the formation of cAMP. apexbt.com

Conversely, in cells with lower A2BAR expression levels, such as Jurkat T cells, BAY 60-6583 can antagonize the cAMP accumulation stimulated by full agonists like NECA or adenosine. tocris.comnih.gov This highlights the compound's complex pharmacology, where its influence on the cAMP pathway is highly context-dependent. nih.gov For example, in HEK293 cells with endogenous A2BAR expression, BAY 60-6583 produced a partial response (73% of maximum) with an EC₅₀ of 242 nM, whereas in cells overexpressing the receptor, it elicited a full response (102%) with a much higher potency (EC₅₀ of 6.1 nM). mdpi.com

Activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) Cascades

Research indicates that BAY 60-6583 exhibits biased agonism towards the MAPK/ERK pathway. rndsystems.comtocris.com This means it can activate ERK1/2 signaling, a pathway crucial for regulating cellular processes like proliferation and differentiation, independently or to a different extent than the cAMP pathway. A2B receptors are known to have the potential to activate MAPK/ERK cascades. e-century.us However, the activation of this pathway by BAY 60-6583 can also be cell-type specific. For instance, in a study using RAW264.7 preosteoclasts, treatment with BAY 60-6583 did not affect the M-CSF-induced activation of ERK1/2, suggesting that in this particular cellular context, A2BAR stimulation does not modulate this specific signaling event. medchemexpress.combslonline.org This demonstrates that the coupling of A2BAR to the MAPK/ERK pathway can be influenced by the presence of other signaling inputs and the specific cellular machinery.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

The PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and inflammation, is another downstream target of A2BAR signaling modulated by BAY 60-6583. mdpi.com In the context of cardioprotection, pretreatment with BAY 60-6583 was found to protect against myocardial ischemia-reperfusion injury by activating the PI3K/Akt pathway in immune cells, specifically by promoting an anti-inflammatory M2 macrophage phenotype. frontiersin.orgnih.govnih.gov This activation led to increased levels of phosphorylated Akt (p-Akt). nih.gov

However, similar to the MAPK/ERK pathway, the effect of BAY 60-6583 on PI3K/Akt signaling is not universal and appears to be highly context-dependent. In a study on RAW264.7 preosteoclasts, BAY 60-6583 was found to specifically inhibit the activation of Akt that was induced by macrophage colony-stimulating factor (M-CSF). medchemexpress.combslonline.org This inhibitory action contributed to a decrease in osteoclast proliferation. bslonline.org These findings underscore the complexity of A2BAR signaling, where BAY 60-6583 can either activate or inhibit the PI3K/Akt pathway depending on the cell type and physiological conditions. bslonline.orgnih.gov

Summary of BAY 60-6583 Effect on Downstream Signaling Pathways
PathwayEffectCellular Context / ModelReference
cAMP AccumulationStimulation (Agonist/Partial Agonist)HEK293 (overexpressing A2BAR), BEAS-2B mdpi.comapexbt.comaxonmedchem.com
AntagonismJurkat T cells (endogenous A2BAR) tocris.comnih.gov
MAPK/ERK1/2Biased AgonismGeneral finding rndsystems.comtocris.com
No Effect (on M-CSF-induced activation)RAW264.7 preosteoclasts medchemexpress.combslonline.org
PI3K/AktActivationCardiomyocytes/Macrophages (in vivo) frontiersin.orgnih.govnih.gov
Inhibition (of M-CSF-induced activation)RAW264.7 preosteoclasts medchemexpress.combslonline.org

G-Protein Coupling Preferences and Biased Agonism at A2BAR

BAY 60-6583 is recognized as a potent and selective, albeit partial, agonist for the adenosine A2B receptor (A2BAR). rndsystems.comtocris.comapexbt.combio-techne.comnih.gov Its interaction with the receptor elicits distinct signaling cascades characterized by a preference for specific G-protein subtypes, a phenomenon known as biased agonism.

Comprehensive studies using advanced techniques like bioluminescence resonance energy transfer (BRET) have elucidated the nuanced G-protein coupling profile of BAY 60-6583. Unlike the endogenous full agonist adenosine or its stable analog NECA, which can activate a broad range of G-protein families (Gαs, Gαq/11, Gαi, and Gα12/13), BAY 60-6583 demonstrates a more restricted and biased coupling preference. acs.org Research indicates that BAY 60-6583 exclusively activates Gαs, Gα15, and Gα12 proteins. acs.org The efficacy of this activation, however, varies, with high efficacy observed for Gα15 and lower efficacy for Gαs and Gα12. acs.org

This selective G-protein activation highlights the biased agonism of BAY 60-6583. For instance, it is described as exhibiting ERK1/2-biased agonism. rndsystems.comtocris.com The compound's partial agonism means its efficacy can be significantly influenced by the receptor's expression levels in different cell types; in cells with low A2BAR expression, it may even act as an antagonist in the presence of high concentrations of a full agonist like adenosine. nih.gov For example, BAY 60-6583 did not induce calcium mobilization in cells with low A2BAR expression, but was able to do so via Gα15 activation when A2BAR expression levels were increased. acs.org

Interestingly, the activity of BAY 60-6583 can be allosterically modulated. Adenosine deaminase (ADA) has been shown to selectively enhance the potency and efficacy of BAY 60-6583 at the Gα15 protein, with a remarkable ~120-fold increase in potency. acs.org This selective modulation does not extend to other G-proteins, where ADA either has no effect or may decrease efficacy. acs.org

AgonistActivated G-Protein SubunitsNotes
Adenosine (Full Agonist)Gαs, Gαq/11, Gαi, Gα12/13Activates a broad range of G-proteins. Most efficacious at Gαs, Gα15, and Gα12. acs.org
NECA (Full Agonist)Gαs, Gαq/11, Gαi, Gα12/13Similar to adenosine but with higher efficacy at Gα15 and also activates Gαi2 with high efficacy. acs.org
BAY 60-6583 (Partial Agonist)Gαs, Gα15, Gα12Shows biased agonism, exclusively activating these three subunits. acs.org Can act as an antagonist in the presence of full agonists. tocris.comnih.gov

Identification of A2BAR-Independent Mechanisms of Action

Emerging research indicates that the functional effects of BAY 60-6583 are not solely mediated by its interaction with the A2B adenosine receptor. Studies have begun to uncover novel, A2BAR-independent mechanisms, revealing a more complex pharmacological profile for this compound.

To investigate mechanisms beyond A2BAR, researchers have employed chemical proteomics, specifically using a photoaffinity probe derived from BAY 60-6583. researchgate.netnih.gov This technique allows for the identification of direct binding partners of the compound within a complex biological system.

One pivotal study demonstrated that BAY 60-6583 enhances the anti-tumor functions of CAR T-cells, including increased cytokine secretion and cytotoxicity, through a mechanism that is independent of A2BAR. researchgate.netnih.govfrontiersin.org Knockout of the A2BAR gene in these cells did not suppress the observed enhancement of their function by BAY 60-6583. researchgate.netnih.gov

Using a photoaffinity probe and mass spectrometry, this study identified four potential alternative protein targets for BAY 60-6583. researchgate.netnih.gov

Potential TargetPredicted InteractionReference
Pyruvate (B1213749) kinase M (PKM)Predicted to interact with BAY 60-6583 researchgate.netnih.gov
Talin-1Predicted to interact with BAY 60-6583 researchgate.netnih.gov
Plastin-2Captured by photoaffinity probe researchgate.netnih.gov
Lamina-associated polypeptide 2Captured by photoaffinity probe researchgate.netnih.gov

The discovery of A2BAR-independent targets implies the involvement of non-canonical signaling pathways. The enhancement of T-cell effector functions, such as the secretion of IFN-γ and GM-CSF and increased tumor cell killing, points to the modulation of signaling cascades that are not traditionally linked to A2BAR activation. researchgate.netnih.gov

In Vitro and Ex Vivo Research Applications of Bay 60 6583 13c2,15n

Cellular and Subcellular Studies

Effects on Cell Proliferation and Cell Cycle Regulation in Various Cell Lines

BAY 60-6583 has demonstrated varied effects on cell proliferation and cycle regulation, contingent on the cell type and experimental conditions. In RAW264.7 preosteoclast cells, treatment with BAY 60-6583 at a concentration of 5 μM for 24-48 hours resulted in an accumulation of cells in the G1 phase and a corresponding decrease in the G2/M phase, indicating an arrest at the G1 checkpoint. medchemexpress.commedchemexpress.cn This effect was linked to the inhibition of macrophage colony-stimulating factor (M-CSF)-mediated Akt activation, which ultimately led to decreased osteoclast proliferation. medchemexpress.commedchemexpress.cn

Conversely, in studies involving chimeric antigen receptor (CAR) T cells, BAY 60-6583 was found to enhance proliferation when these immune cells were stimulated with target tumor cells. frontiersin.org In human epithelial lung cells (A549), the compound's effect on proliferation was concentration-dependent, and a concentration of 100 nM was found to not significantly affect cell proliferation, making it suitable for studying other cellular mechanisms without the confounding variable of altered cell numbers. frontiersin.orgunipi.it

Table 1: Effects of BAY 60-6583 on Cell Proliferation and Cycle Regulation
Cell LineEffectKey FindingsCitations
RAW264.7 PreosteoclastsDecreased proliferation; G1 phase arrestIncreased cell accumulation in the G1 phase with a decrease in the G2/M phase. Inhibited M-CSF-mediated Akt activation. medchemexpress.commedchemexpress.cn
Chimeric Antigen Receptor (CAR) T CellsEnhanced proliferationIncreased the proliferative ability of CAR T cells upon stimulation with target tumor cells. frontiersin.org
A549 (Human Lung Epithelial Cells)Concentration-dependent effects; no significant effect at 100 nMLow concentrations had minimal impact on cell numbers, allowing for study of other pathways. frontiersin.orgunipi.it

Modulation of Cell Migration and Invasion in Disease Models

The activation of the A2B adenosine (B11128) receptor by BAY 60-6583 has been shown to modulate cell migration, particularly of inflammatory cells. The compound is noted for its ability to inhibit vascular adhesion and the migration of inflammatory cells such as lymphocytes and neutrophils. frontiersin.orgnih.gov In studies on human pancreatic duct epithelial cells (Capan-1), which are relevant to disease models, BAY 60-6583 demonstrated functional effects related to ion secretion, a process that can influence the cellular environment and indirectly affect cell migration. nih.gov Furthermore, research on lung cancer cells has explored the role of A2BAR stimulation in cell migration and invasion, highlighting the compound's potential to influence metastatic processes. frontiersin.org In models of colitis, treatment with BAY 60-6583 was found to enhance mucosal barrier responses, a process critical for preventing the invasion of luminal antigens and subsequent inflammatory cell infiltration. nih.gov

Regulation of Gene Expression and Protein Synthesis (e.g., CD200, CRISPLD2, SOCS3)

BAY 60-6583 has been identified as a regulator of specific genes with anti-inflammatory potential. In BEAS-2B human airway epithelial cells, the compound was shown to increase the expression of several key genes. apexbt.com Notably, it upregulated the expression of CD200, an immunoregulatory cell surface glycoprotein; Cysteine-Rich Secretory Protein LCCL Domain Containing 2 (CRISPLD2); and Suppressor of Cytokine Signaling 3 (SOCS3). apexbt.com The induction of these genes is significant as they are known to suppress the release of proinflammatory mediators, suggesting a mechanism by which A2BAR agonism can exert anti-inflammatory effects at the transcriptional level. apexbt.com

Table 2: Gene Expression Regulated by BAY 60-6583
Cell LineGene UpregulatedAssociated FunctionCitations
BEAS-2B (Human Airway Epithelial)CD200Immunoregulation apexbt.com
BEAS-2B (Human Airway Epithelial)CRISPLD2Anti-inflammatory potential apexbt.com
BEAS-2B (Human Airway Epithelial)SOCS3Suppression of cytokine signaling apexbt.com

Functional Studies in Immune Cells (e.g., neutrophils, macrophages, T cells)

BAY 60-6583 has profound effects on the function of various immune cells.

Neutrophils: In murine neutrophils, low concentrations (1-10 nM) of BAY 60-6583 decrease the production of superoxide (B77818) induced by N-formylmethionyl-leucyl-phenylalanine (fMLP). caymanchem.comrndsystems.comtocris.comfujifilm.com This indicates a role for the A2B receptor in regulating oxidative stress during inflammatory responses. caymanchem.com

Macrophages: In macrophages derived from mice with arterial injuries, BAY 60-6583 was found to inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). apexbt.com In ex vivo studies related to brain ischemia, the compound reduced microglia activation, protecting these resident macrophage-like cells of the central nervous system from a reactive state. frontiersin.org

T cells: The compound's effect on T cells is particularly complex. In Jurkat T cells, BAY 60-6583 can act as a partial agonist, and under conditions of high adenosine levels, it may even antagonize the effects of adenosine. nih.govresearchgate.net However, in the context of cancer immunotherapy, BAY 60-6583 has been shown to significantly enhance the function of CAR T cells. frontiersin.orgnih.govnih.gov It increases the secretion of cytokines such as IFN-γ and GM-CSF, boosts in vitro cytotoxicity against target tumor cells, and promotes proliferation. frontiersin.orgnih.gov Interestingly, these enhancing effects on CAR T cells were found to be independent of the A2B receptor, suggesting the compound may have other functional targets in these modified cells. frontiersin.orgnih.govnih.gov

Table 3: Functional Effects of BAY 60-6583 on Immune Cells
Immune CellFunctional EffectExperimental ContextCitations
NeutrophilsDecreased superoxide productionfMLP-induced oxidative burst caymanchem.comrndsystems.comtocris.comfujifilm.com
MacrophagesInhibited TNF-α releaseArterial injury model apexbt.com
MicrogliaReduced activationPost-ischemia model frontiersin.org
CAR T CellsEnhanced cytokine secretion (IFN-γ, GM-CSF)Co-culture with target tumor cells frontiersin.orgnih.gov
CAR T CellsEnhanced cytotoxicity and proliferationIn vitro cancer models frontiersin.orgnih.govnih.gov
Jurkat T CellsPartial agonism / antagonismcAMP accumulation assays nih.govresearchgate.net

Organotypic and Isolated Tissue Preparations

Assessment of Cardioprotective Effects in Isolated Heart Models

A significant area of ex vivo research for BAY 60-6583 involves its cardioprotective effects. Studies using isolated heart models from various species have consistently demonstrated its ability to protect against ischemia-reperfusion injury. caymanchem.com In an isolated ischemic rabbit heart model, the compound was shown to reduce the infarct area when administered before reperfusion. medchemexpress.commedchemexpress.cn Similarly, it attenuates infarct size in mouse models of myocardial ischemia. rndsystems.comtocris.comfujifilm.com A 2024 study further elucidated the mechanism in isolated neonatal rat cardiomyocytes subjected to oxygen-glucose deprivation and reoxygenation (OGDR), a model for ischemia-reperfusion. nih.gov This research showed that BAY 60-6583 activation of A2BAR rescued cell viability, alleviated the blockage of autophagy flux, and inhibited excessive endoplasmic reticulum stress, demonstrating a key role in maintaining cellular proteostasis during cardiac stress. nih.gov In isolated rat kidneys, BAY 60-6583 induced vasodilation, suggesting a potential mechanism for its protective effects through improved blood flow. frontiersin.org

Based on the available information, it is not possible to provide a detailed article on the specific in vitro and ex vivo research applications of BAY 60-6583-13C2,15N.

Extensive searches for research applications focusing solely on the isotopically labeled compound "this compound" in the areas of neuroprotection in brain slices or primary neuronal cultures, and studies on vascular reactivity and endothelial function, did not yield specific results. The scientific literature primarily focuses on the parent compound, BAY 60-6583, without detailing studies that utilize this specific labeled variant.

Preclinical in Vivo Research Utilizing Bay 60 6583 13c2,15n in Animal Models

Research in Cardiovascular System Models

Preclinical studies in animal models have highlighted the cardioprotective effects of BAY 60-6583, particularly in the context of ischemic events.

BAY 60-6583 has demonstrated a significant protective effect against ischemia-reperfusion (I/R) injury in the hearts of animal models. impurity.comwikipedia.org In rabbit models of myocardial ischemia, the compound has been shown to reduce the area of infarction when administered before reperfusion. medchemexpress.commedchemexpress.cn Similarly, in mouse models, it effectively attenuates the infarct size, underscoring its cardioprotective capabilities. tocris.comrndsystems.com Studies indicate that activating the A2B receptor with BAY 60-6583 significantly reduces myocardial infarct size, an effect that can be blocked by A2B receptor antagonists. nih.gov

Table 1: Effects of BAY 60-6583 on Myocardial Ischemia-Reperfusion (I/R) Injury

Animal Model Key Finding Reference
Rabbit Reduces infarction area in ischemic hearts just prior to reperfusion. medchemexpress.commedchemexpress.cn
Mouse Attenuates infarct size in a model of myocardial ischemia. tocris.comrndsystems.com

The cardioprotective effects of BAY 60-6583 are mediated through specific signaling pathways. Research has shown that the compound promotes the differentiation of anti-inflammatory macrophages via the PI3K/Akt pathway, which contributes to its protective role in myocardial reperfusion injury. nih.gov Administration of BAY 60-6583 leads to an increase in the levels of phosphorylated Akt (p-Akt) in the heart during reperfusion. nih.gov This effect is dependent on the A2B receptor and the PI3K pathway, as it can be blocked by respective antagonists. nih.gov Furthermore, the compound is known to exhibit ERK1/2-biased agonism, indicating its ability to selectively activate certain downstream signaling cascades of the A2B receptor. tocris.comrndsystems.com

Table 2: Signaling Pathways Modulated by BAY 60-6583 in Cardioprotection

Signaling Pathway Effect of BAY 60-6583 Animal Model Context Reference
PI3K/Akt Increases phosphorylation of Akt (p-Akt). Rat myocardial I/R model. nih.gov

Investigations in Immunological and Inflammatory Disease Models

The utility of BAY 60-6583 extends to models of immunological and inflammatory diseases, particularly those affecting the pulmonary system.

BAY 60-6583 has been identified as a useful therapeutic agent in the treatment of acute lung injury (ALI). impurity.comwikipedia.org In murine models, it effectively attenuates ALI and associated pulmonary edema. medchemexpress.cnjci.orgscienceopen.com The mechanism involves dampening endotoxin-induced lung injury and reducing hypoxia-associated vascular leakage. medchemexpress.cnnih.gov Studies using A2BAR gene-targeted mice have confirmed that these protective effects, including the attenuation of lung inflammation and pulmonary edema, are specifically mediated through the A2B receptor. medchemexpress.commedchemexpress.cn The compound enhances alveolar fluid clearance, which is a critical factor in resolving pulmonary edema. wikipedia.org

The compound demonstrates significant immunomodulatory properties by regulating the production of key inflammatory cytokines. In murine models of lipopolysaccharide (LPS)-induced lung injury, pretreatment with BAY 60-6583 significantly decreases elevated levels of IL-6. medchemexpress.commedchemexpress.cn In models of brain ischemia, it has been shown to decrease the expression of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine IL-10 in peripheral plasma. nih.gov Additionally, in some tumor models, administration of BAY 60-6583 stimulates the production of IL-10 and the chemokine CCL2 in the tumor tissue. medchemexpress.commedchemexpress.cn

Table 3: Regulation of Inflammatory Mediators by BAY 60-6583

Mediator Effect Animal Model Context Reference
IL-6 Decreased levels. Murine LPS-induced lung injury. medchemexpress.commedchemexpress.cn
TNF-α Decreased expression. Rat transient focal brain ischemia. nih.gov
IL-10 Increased expression/production. Rat brain ischemia; murine tumor models. medchemexpress.commedchemexpress.cnnih.gov

Table 4: Effects of BAY 60-6583 on Immune Cell Phenotype and Infiltration

Cell Type Effect Animal Model Context Reference
M2 Macrophages Increased infiltration/differentiation. Rat myocardial I/R. nih.gov
M1 Macrophages Decreased infiltration. Rat myocardial I/R. nih.gov
Neutrophils Decreased infiltration. Rat myocardial I/R. nih.gov
Microglia Reduced activation. Rat transient focal brain ischemia. nih.gov

Enhancement of Chimeric Antigen Receptor (CAR) T Cell Antitumor Function in Xenograft Models

Chimeric antigen receptor (CAR) T cell therapy is a promising approach for cancer treatment, particularly for hematological malignancies; however, its effectiveness against solid tumors is often limited by the immunosuppressive tumor microenvironment. frontiersin.orgnih.gov Research has explored the use of BAY 60-6583 as an adjunct to CAR T cell therapy to enhance its antitumor capabilities in xenograft mouse models. frontiersin.orgnih.gov

In a key study, the combination of BAY 60-6583 with anti-HER2 CAR T cells led to a more effective elimination of tumor cells in a xenograft mouse model. frontiersin.orgnih.gov In vitro experiments supporting these in vivo findings demonstrated that BAY 60-6583 significantly boosted the function of both anti-CD133 and anti-HER2 CAR T cells when co-cultured with target tumor cells. frontiersin.org The compound was shown to increase cytokine secretion, enhance cytotoxicity, and promote the proliferation of CAR T cells upon contact with tumor cells. frontiersin.org

Interestingly, the observed enhancement of CAR T cell antitumor activities could not be negated by the knockout of the adenosine (B11128) A2b receptor in the CAR T cells. frontiersin.orgnih.gov This surprising result suggests that BAY 60-6583 may improve CAR T cell function through a mechanism independent of the adenosine A2b receptor, pointing towards potential alternative molecular targets for this compound. frontiersin.org

Table 1: In Vitro Effects of BAY 60-6583 on CAR T Cell Function

Parameter MeasuredCAR T Cell SpecificityObservation with BAY 60-6583Reference
Cytokine Secretion (INF-γ, TNF-α, GM-CSF)Anti-CD133, Anti-HER2Significantly increased frontiersin.org
In Vitro CytotoxicityAnti-CD133Enhanced tumor killing frontiersin.org
ProliferationAnti-CD133Promoted proliferation frontiersin.org
In Vivo Tumor EliminationAnti-HER2Facilitated tumor cell elimination in xenograft model frontiersin.orgnih.gov

Studies in Neurological and Ischemic Brain Injury Models

The neuroprotective potential of BAY 60-6583 has been investigated in rat models of cerebral ischemia, a condition characterized by an initial acute injury followed by a secondary inflammatory phase. nih.govnih.gov Adenosine, an endogenous molecule, is known to act as a neuroprotectant during ischemia. nih.gov Research has focused on the role of the A2B adenosine receptor in mitigating the damage following an ischemic event. nih.govnih.gov

In a rat model of transient focal brain ischemia induced by middle cerebral artery occlusion (tMCAo), chronic administration of BAY 60-6583 demonstrated significant neuroprotective effects. nih.govnih.gov Treatment with the compound resulted in an improved neurological deficit for up to seven days following the ischemic event. nih.gov

Seven days post-ischemia, a significant reduction in the ischemic brain damage was observed in both the cortex and striatum of rats treated with BAY 60-6583. nih.govnih.gov The compound effectively counteracted ischemia-induced neuronal death. nih.gov Specifically, treatment with BAY 60-6583 reduced the infarct volume in the striatum and cortex. nih.gov Further studies have shown that the compound can also reduce lesion volume, attenuate brain swelling, and decrease blood-brain barrier disruption 24 hours after ischemia. mdpi.com

Table 2: Neuroprotective Effects of BAY 60-6583 in a Rat Model of Transient Focal Brain Ischemia

ParameterBrain RegionObservation with BAY 60-6583 TreatmentReference
Infarct VolumeStriatumReduced by 44.7% nih.gov
Infarct VolumeCortexReduced by 46.3% nih.gov
Neurological DeficitOverallImproved up to 7 days post-ischemia nih.govnih.gov
Neuronal DeathIschemic AreasCounteracted nih.gov

Neuroinflammation is a key component of the secondary injury cascade following brain ischemia, involving the activation of resident immune cells like microglia and astrocytes. nih.govnih.gov Studies have shown that BAY 60-6583 can modulate these cellular responses. nih.govnih.gov

In rats subjected to tMCAo, treatment with BAY 60-6583 significantly reduced microglia activation and mitigated alterations in astrocytes seven days after the ischemic insult. nih.govnih.govmdpi.com The compound also reduced the infiltration of blood cells into the ischemic cortex two days after the event. nih.gov These findings suggest that stimulation of the A2B adenosine receptor can attenuate the neuroinflammation that develops after an ischemic stroke, pointing to its potential as a therapeutic target for neuroprotection. nih.govnih.gov

Research in Metabolic and Endocrine Disorders

The A2B adenosine receptor has been identified as a significant regulator in the context of diet-induced obesity and associated metabolic changes. nih.gov Preclinical research using mouse models of diabetes and obesity has explored the role of BAY 60-6583 in modulating glucose metabolism and adipose tissue function. nih.govcaymanchem.com

In a diet-induced obesity mouse model, animals fed a high-fat diet exhibited hallmarks of type 2 diabetes, including impaired glucose clearance and elevated insulin (B600854) levels. nih.gov Pharmacological activation of the A2B receptor with BAY 60-6583 was found to ameliorate these conditions. nih.gov The treatment restored levels of insulin receptor substrate 2 (IRS-2), a key molecule in the insulin signaling pathway, and improved the diabetic phenotype. nih.gov

Other studies have corroborated these findings, showing that BAY 60-6583 can significantly reduce plasma glucose levels and decrease insulin resistance in mice fed a high-fat diet. mdpi.com These results identify the A2B adenosine receptor as a potential therapeutic target for managing the metabolic dysregulation associated with diet-induced obesity and type 2 diabetes. nih.gov

Adipose tissue is a critical endocrine organ that regulates systemic energy balance. mdpi.com The A2B adenosine receptor is implicated in adipose tissue biology. nih.govnih.gov In mouse models, the absence of the A2B receptor led to greater obesity under a high-fat diet. nih.gov

Research indicates that A2B receptor signaling is linked to the "browning" of white adipose tissue, a process that increases energy expenditure. nih.gov Furthermore, stimulating mature brown adipocytes with BAY 60-6583 has been shown to affect the expression of Uncoupling-Protein-1 (UCP-1). uni-bonn.de UCP-1 is a protein unique to brown fat that uncouples mitochondrial respiration from ATP synthesis to produce heat, a process central to non-shivering thermogenesis and energy consumption. uni-bonn.de These findings suggest a role for BAY 60-6583 in modulating adipose tissue function and systemic energy metabolism.

Other Disease Models and Physiological Contexts

In murine models of renal ischemia-reperfusion (IR) injury, the administration of BAY 60-6583 has been shown to be protective. nih.govnih.gov Treatment with this A2BAR agonist significantly improved renal function and histology following an ischemic event. nih.gov Studies have demonstrated that BAY 60-6583 can dramatically improve the glomerular filtration rate (GFR) and reduce plasma creatinine (B1669602) levels. nih.gov This protective effect is attributed to the activation of A2BARs located on the renal vasculature. nih.govnih.gov

Research using A2BAR knockout mice has further solidified these findings. While wild-type mice treated with BAY 60-6583 showed significant renal protection, this effect was absent in A2BAR knockout mice, confirming the receptor's critical role in mediating this protection. nih.gov The protective mechanisms involve the attenuation of tissue inflammation and modulation of nitric oxide production. nih.gov Bone marrow chimera studies have indicated that the A2BARs on renal parenchymal cells, rather than on hematopoietic cells, are responsible for this protective effect against IR injury. krcp-ksn.org

Table 1: Effect of BAY 60-6583 on Renal Function in a Murine Model of Ischemia-Reperfusion Injury

Treatment GroupGlomerular Filtration Rate (GFR)Histological Injury (Jablonski Index)Reference
Ischemia + VehicleDecreasedSevere plos.org
Ischemia + BAY 60-6583Significantly ImprovedReduced nih.govplos.org
A2BAR-/- + Ischemia + BAY 60-6583No ImprovementSevere plos.org

The role of A2BAR activation in gastrointestinal inflammation, particularly in models of colitis, has yielded complex results. Some studies indicate a protective role for A2BAR signaling. In models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, treatment with BAY 60-6583 has been shown to attenuate intestinal inflammation and protect the intestinal epithelial barrier. nih.govresearchgate.net This protective effect is associated with the A2BAR-driven phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which helps in the repair of the epithelial barrier. researchgate.net Mice with a specific deletion of A2BAR in the intestinal epithelium exhibit increased severity of colitis, which can be mitigated by treatment with BAY 60-6583. nih.govresearchgate.net

Conversely, other studies have suggested a pro-inflammatory role for A2BAR. In some contexts, A2BAR deletion or pharmacological inhibition has been reported to reduce the severity of DSS-induced colitis. nih.gov These conflicting findings suggest that the effect of A2BAR signaling in the gut may be dependent on the specific inflammatory context and the model used.

Table 2: Research Findings on BAY 60-6583 in Animal Models of Colitis

Study ModelEffect of BAY 60-6583 (A2BAR Activation)Key FindingsReference
DSS-induced colitisProtectiveAttenuated intestinal inflammation and enhanced mucosal barrier function. nih.govresearchgate.net
Murine ischemia/reperfusion injuryProtectiveDecreased intestinal permeability. nih.gov
Alternative colitis modelsPotentially detrimentalConflicting reports suggest A2BAR inhibition can reduce colitis severity. nih.gov

Epithelial-mesenchymal transition (EMT) is a cellular process implicated in development, wound healing, and cancer metastasis. nih.gov Research suggests that A2BAR signaling can modulate EMT. In human epithelial lung cells, A2BAR activation has been shown to promote EMT by activating both the cAMP/PKA and MAPK/ERK signaling pathways. researchgate.net The use of BAY 60-6583 in these in vitro studies helped to elucidate the downstream signaling cascades involved in A2BAR-mediated EMT. researchgate.net

In the context of cancer, EMT is a critical step for tumor cells to gain migratory and invasive properties. scholaris.ca The activation of A2BAR may contribute to this process, potentially promoting cancer cell dissemination. scholaris.camdpi.com Factors that promote EMT, such as TGF-β, can also influence the expression of components of the adenosinergic system, creating a complex regulatory network. mdpi.com

Table 3: Impact of A2BAR Activation on EMT-Related Pathways

Cell Type/ModelEffect of A2BAR Activation (e.g., with BAY 60-6583)Signaling Pathways ImplicatedReference
Human epithelial lung cellsPromotion of EMTcAMP/PKA, MAPK/ERK researchgate.net
Cancer cells (general)Potential promotion of invasion and metastasisLinks to EMT-driving transcription factors like Snail. scholaris.camdpi.com

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The A2BAR has been identified as a significant player in promoting tumor angiogenesis. Activation of A2BAR by agonists like BAY 60-6583 has been shown to increase the production of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) in human melanoma cells. mdpi.com

In vivo studies using mouse models of melanoma have demonstrated that treatment with BAY 60-6583 can enhance tumor growth. mdpi.comnih.gov This effect is associated with increased levels of VEGF-A and the accumulation of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, which further supports tumor progression and immune suppression. mdpi.comnih.govtandfonline.com The pro-tumor activity of BAY 60-6583 could be reversed by depleting these MDSCs, highlighting the intricate link between A2BAR signaling, immune cell infiltration, and angiogenesis in cancer. mdpi.comnih.gov

Table 4: Effects of BAY 60-6583 on Angiogenesis and Tumor Growth in Cancer Models

Cancer ModelEffect of BAY 60-6583 TreatmentAssociated Molecular and Cellular ChangesReference
Mouse model of melanomaIncreased tumor growthIncreased VEGF-A expression, accumulation of MDSCs, increased IL-10 and MCP-1. mdpi.comnih.govtandfonline.com
Human melanoma cells (in vitro)Increased pro-angiogenic factorsInduction of VEGF and IL-8 production. mdpi.com
Various cancer cell lines (e.g., breast, prostate)Promoted cell proliferation and migrationA2BAR-mediated effects blocked by A2BAR antagonists. mdpi.com

Advanced Methodologies and Isotopic Labeling Applications of Bay 60 6583 13c2,15n

Quantitative Mass Spectrometry for Compound Analysis

The precise quantification of pharmacologically active compounds in complex biological samples is a cornerstone of drug development. The unique properties of BAY 60-6583-¹³C₂,¹⁵N make it an invaluable tool in quantitative mass spectrometry.

Development of Robust LC-MS/MS Methods for Quantification in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of small molecules in biological matrices such as plasma, urine, and tissue homogenates. The development of a robust LC-MS/MS method for a therapeutic agent like BAY 60-6583 is critical for understanding its pharmacokinetic profile. While specific validated methods for BAY 60-6583 quantification are not extensively detailed in publicly available literature, the general principles of such method development are well-established.

A typical LC-MS/MS method for a compound like BAY 60-6583 would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances.

Chromatographic Separation: Utilization of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the analyte from other components of the extracted sample.

Mass Spectrometric Detection: Ionization of the analyte, typically using electrospray ionization (ESI), followed by detection using a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification.

Application as an Internal Standard for High-Precision Analytical Assays

The most critical application of BAY 60-6583-¹³C₂,¹⁵N is its use as an internal standard in quantitative LC-MS/MS assays for the parent compound, BAY 60-6583. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. Stable isotope-labeled internal standards are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte.

The key advantages of using BAY 60-6583-¹³C₂,¹⁵N as an internal standard include:

Correction for Matrix Effects: Biological matrices can significantly impact the ionization efficiency of an analyte. As BAY 60-6583-¹³C₂,¹⁵N behaves almost identically to the unlabeled compound during sample preparation and analysis, it effectively compensates for these variations.

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the variability in the analytical process is minimized, leading to highly accurate and precise quantification.

The table below illustrates the key mass spectrometric parameters that would be monitored in a hypothetical LC-MS/MS assay for BAY 60-6583 using its stable isotope-labeled counterpart as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
BAY 60-6583[M+H]⁺Specific fragment ion
BAY 60-6583-¹³C₂,¹⁵N[M+H]⁺ + 3Corresponding fragment ion

Note: The exact m/z values would depend on the specific fragmentation pattern of the molecule.

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope labeling is a powerful technique to trace the metabolic fate of a compound in a biological system. The use of BAY 60-6583-¹³C₂,¹⁵N allows for detailed investigations into its biodistribution, pharmacokinetics, and metabolic pathways.

Investigation of Compound Biodistribution and Pharmacokinetics in Preclinical Studies

Preclinical studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). Administering BAY 60-6583-¹³C₂,¹⁵N to laboratory animals would enable researchers to:

Track Distribution: By analyzing various tissues and fluids using LC-MS/MS, the concentration and localization of the labeled compound can be determined, providing a detailed picture of its biodistribution.

Determine Pharmacokinetic Parameters: The time course of the labeled compound in the bloodstream can be precisely measured to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Elucidation of Metabolic Pathways and Metabolite Fate using Isotopic Labeling

Understanding the metabolic pathways of a drug is crucial for identifying potentially active or toxic metabolites. When BAY 60-6583-¹³C₂,¹⁵N is metabolized, the isotopic label is retained in its metabolites. This allows for their confident identification in complex biological samples. The mass difference between the parent compound and its metabolites, along with the characteristic isotopic pattern, facilitates the elucidation of metabolic transformations such as oxidation, hydrolysis, or conjugation.

Proteomic and Interactomic Approaches

Identifying the protein targets and interaction partners of a drug is fundamental to understanding its mechanism of action. While not a direct application of its use as an internal standard, stable isotope labeling can be integrated with proteomic techniques. One powerful approach is photo-affinity labeling coupled with mass spectrometry.

In a relevant study, a photo-affinity probe of BAY 60-6583 was used to identify its potential protein targets. nih.govnih.gov This technique involves a chemically modified version of the drug that can be covalently cross-linked to its binding partners upon photoactivation. The labeled proteins can then be identified by mass spectrometry. While this particular study did not use a stable isotope-labeled version of BAY 60-6583, the integration of stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), could further enhance such proteomic workflows. For instance, SILAC could be used to quantitatively compare the protein interaction profiles of BAY 60-6583 in different cellular states.

The table below summarizes the potential protein targets of BAY 60-6583 identified through a photo-affinity labeling study. nih.govnih.gov

Potential Protein TargetFunction
Pyruvate (B1213749) kinase M (PKM)Enzyme involved in glycolysis
Talin-1Cytoskeletal protein involved in cell adhesion
Plastin-2Actin-binding protein
Lamina-associated polypeptide 2Nuclear envelope protein

Identification of Direct Protein Binding Partners and Off-Targets using Labeled Probes

The use of labeled probes, such as isotopically labeled compounds or those with photo-affinity tags, is a cornerstone in the identification of a drug's direct binding partners and potential off-targets. While research specifically detailing the use of BAY 60-6583-¹³C₂,¹⁵N is limited in publicly available literature, studies on the parent compound using analogous techniques provide significant insights.

A notable study utilized a photo-affinity probe of BAY 60-6583 in conjunction with mass spectrometry to uncover potential off-targets. This research was particularly insightful as it suggested that BAY 60-6583 enhances the function of CAR T-cells independently of its known target, the adenosine (B11128) A₂B receptor. frontiersin.orgnih.gov The study identified several proteins that were captured by the probe. frontiersin.orgnih.gov

Potential Off-TargetFunction
Pyruvate kinase M (PKM)Involved in cellular metabolism.
Talin-1A cytoskeletal protein involved in cell adhesion.
Plastin-2An actin-binding protein involved in immune cell function.
Lamina-associated polypeptide 2A nuclear envelope protein.

This table summarizes the potential off-targets of BAY 60-6583 identified using a photo-affinity probe and mass spectrometry. frontiersin.orgnih.gov

The general principle behind using isotopically labeled probes like BAY 60-6583-¹³C₂,¹⁵N for target identification involves incubating the labeled compound with cell lysates or intact cells. After allowing the compound to bind to its protein targets, the sample is analyzed using mass spectrometry. The isotopic signature of the labeled compound allows for the specific identification of the compound and any bound proteins, distinguishing them from the background proteome. This technique enables the confident identification of direct binding partners.

Quantitative Proteomics for Mechanistic Pathway Discovery

Quantitative proteomics is a powerful methodology for understanding the downstream effects of a drug on cellular pathways. The use of isotopically labeled compounds like BAY 60-6583-¹³C₂,¹⁵N is integral to many quantitative proteomics workflows, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

In a typical SILAC experiment, two populations of cells are cultured. One is grown in a medium containing normal "light" amino acids, while the other is grown in a medium with "heavy" isotopically labeled amino acids (e.g., containing ¹³C and ¹⁵N). The "heavy" cells can then be treated with BAY 60-6583-¹³C₂,¹⁵N, and the "light" cells can serve as a control. After treatment, the cell lysates are combined and analyzed by mass spectrometry. The mass spectrometer can distinguish between the "light" and "heavy" peptides, allowing for the relative quantification of thousands of proteins between the two conditions.

This approach can reveal changes in protein expression or post-translational modifications that are induced by the compound, providing a global view of the affected cellular pathways. For instance, the finding that BAY 60-6583 enhances CAR T-cell function through an off-target mechanism opens up avenues for using quantitative proteomics to discover the specific signaling pathways involved in this effect. frontiersin.orgnih.gov By identifying which proteins are up- or down-regulated upon treatment with BAY 60-6583-¹³C₂,¹⁵N, researchers can piece together the mechanistic puzzle of its unexpected therapeutic benefits.

Computational Modeling and Drug Discovery Applications

Computational modeling plays a crucial role in modern drug discovery, from predicting protein-ligand interactions to guiding the design of more potent and selective compounds.

In Silico Prediction of Protein-Ligand Interactions and Novel Targets

Following the identification of potential off-targets of BAY 60-6583 through affinity-based proteomics, computational methods were employed to predict the binding interactions. frontiersin.orgnih.gov Molecular docking simulations were used to model how BAY 60-6583 might fit into the binding sites of the identified proteins. frontiersin.org The study predicted that BAY 60-6583 could interact with both pyruvate kinase M (PKM) and Talin-1. frontiersin.org

Potential Off-TargetPredicted Interaction
Pyruvate kinase M (PKM)Molecular docking simulations predicted a potential binding mode.
Talin-1Molecular docking simulations predicted a potential binding mode.

This table indicates the potential off-targets of BAY 60-6583 for which in silico binding predictions were made. frontiersin.org

Furthermore, computational simulations have been used to investigate the binding of BAY 60-6583 to its primary target, the adenosine A₂B receptor. One study utilized free energy perturbation (FEP) calculations to compare two different proposed binding modes of BAY 60-6583 within the receptor's binding pocket. diva-portal.orgacs.org These computational approaches are invaluable for interpreting experimental data and providing a structural basis for the observed biological activity.

Structure-Activity Relationship (SAR) Studies Informed by Labeled Variants

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. Isotopic labeling can be a valuable tool in these studies. While specific SAR studies using isotopically labeled variants of BAY 60-6583 are not widely reported, the principles of this approach are well-established.

By selectively incorporating isotopes like ¹³C and ¹⁵N at different positions within the BAY 60-6583 molecule, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe the interaction of specific parts of the compound with its target protein. symeres.com Changes in the NMR spectrum upon binding can reveal which functional groups are crucial for the interaction, thus guiding the design of new analogs with improved properties.

Mutagenesis studies on the adenosine A₂B receptor have identified key amino acid residues that are important for the binding of BAY 60-6583. nih.gov For example, specific residues within the transmembrane domains of the receptor have been shown to be critical for its agonist activity. nih.gov The use of isotopically labeled BAY 60-6583 in combination with NMR studies of these receptor mutants could provide a more detailed picture of the binding interactions and further refine the SAR.

Comparative Pharmacology and Broader Therapeutic Implications in Research

Comparison of BAY 60-6583 with Other Adenosine (B11128) Receptor Agonists and Antagonists

BAY 60-6583 is a potent and selective, non-adenosine-like agonist for the adenosine A2B receptor (A2BAR). nih.govresearchgate.net Its unique characteristics become evident when compared with other adenosine receptor modulators, particularly in terms of efficacy, potency, and functional selectivity.

BAY 60-6583 has been extensively studied in a variety of preclinical models, demonstrating a range of effects from cardioprotection to modulation of inflammation and cancer cell proliferation. rndsystems.commdpi.comwikipedia.org

In cardiovascular studies, BAY 60-6583 has shown significant cardioprotective effects. In a rabbit model of myocardial ischemia, intravenous administration of BAY 60-6583 at a dose of 100 mcg/kg mimicked the protective effects of ischemic postconditioning, significantly reducing infarct size. medchemexpress.comahajournals.org This effect is attributed to its selective activation of the A2B receptor. ahajournals.org Comparatively, while the non-selective adenosine agonist NECA also shows cardioprotective effects, BAY 60-6583's selectivity for the A2B receptor offers a more targeted approach. physiology.org In isolated mouse hearts, BAY 60-6583 induced coronary flow-independent increases in contractility. physiology.org

In the context of inflammation and immunology, BAY 60-6583 has demonstrated anti-inflammatory properties. For instance, in a mouse model of endotoxin-induced acute lung injury, treatment with BAY 60-6583 attenuated lung inflammation and pulmonary edema. oup.com Similarly, in models of colitis, A2BAR activation has been shown to protect the colonic epithelial barrier. medchemexpress.com In a surprising turn of events, some research has indicated that BAY 60-6583 can enhance the antitumor function of CAR T cells, though this effect was found to be independent of the A2B receptor, suggesting off-target effects or a novel mechanism of action. nih.govresearchgate.net

Regarding cancer research, the role of BAY 60-6583 is complex. Activation of the A2B receptor by BAY 60-6583 has been shown to promote the proliferation and migration of certain cancer cells, such as MDA-MB-231 breast cancer cells. mdpi.com It has also been observed to increase tumor growth in a mouse model of melanoma. mdpi.com This contrasts with the effects of A2B receptor antagonists, which have been shown to inhibit tumor growth. mdpi.commdpi.com

The potency of BAY 60-6583 is noteworthy, with an EC50 value of 3 nM for the human A2B receptor expressed in CHO cells, while showing negligible activity at A1 and A2A receptors at concentrations greater than 10,000 nM. medchemexpress.comahajournals.org However, its efficacy can be variable. Studies have shown that BAY 60-6583 acts as a partial agonist at the A2B receptor, with its efficacy being dependent on the receptor's expression level in the specific cell type. nih.govresearchgate.net In cells with low A2B receptor expression, it can even act as an antagonist. nih.gov

Here is an interactive data table summarizing the efficacy and potency of BAY 60-6583 in comparison to other adenosine receptor modulators:

CompoundReceptor SelectivityPreclinical ModelObserved EffectPotency (EC50/Ki)
BAY 60-6583 A2B Agonist (Partial)Myocardial Ischemia (Rabbit)Cardioprotective, reduced infarct sizeEC50 = 3 nM (human A2B)
Acute Lung Injury (Mouse)Anti-inflammatory, reduced edema
Melanoma (Mouse)Increased tumor growth
NECA Non-selective Adenosine AgonistMyocardial IschemiaCardioprotective
cAMP Accumulation AssaysFull agonist, higher efficacy than BAY 60-6583
CGS-21680 A2A AgonistIsolated Heart (Mouse)No direct effect on basal contractility
MRS 1754 A2B AntagonistMyocardial Ischemia (Rabbit)Blocked cardioprotective effects of postconditioning
PSB 603 A2B AntagonistProstate Cancer CellsDecreased cell proliferation

The concept of functional selectivity, or biased agonism, is crucial for understanding the actions of BAY 60-6583. researchgate.netfrontiersin.orgnih.gov Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. nih.govbiorxiv.org This can lead to distinct cellular responses depending on the agonist.

BAY 60-6583 exhibits ERK1/2-biased agonism. rndsystems.com This means it preferentially activates the Extracellular signal-Regulated Kinase 1/2 pathway, which is involved in cell proliferation and differentiation. This is in contrast to other adenosine agonists like NECA, which may activate a broader range of signaling pathways, including those leading to cAMP accumulation and calcium mobilization. nih.gov

Studies have shown that while NECA acts as a full agonist in stimulating cAMP accumulation, calcium mobilization, ERK1/2 phosphorylation, and β-arrestin translocation, BAY 60-6583 is a partial agonist for cAMP accumulation and shows little to no agonist activity in stimulating calcium mobilization in certain cell lines. mdpi.com The level of A2B receptor expression in a given cell type can significantly influence the observed efficacy and signaling profile of BAY 60-6583. mdpi.com At high levels of the endogenous agonist adenosine, BAY 60-6583 can act as an antagonist, blocking the effects of adenosine at the A2B receptor. nih.gov This partial agonism and biased signaling profile make BAY 60-6583 a valuable tool for dissecting the specific roles of different A2B receptor-mediated pathways.

AgonistReceptor TargetSignaling Pathway PreferenceFunctional Outcome
BAY 60-6583 A2BERK1/2 (Biased)Cardioprotection, variable effects on cell proliferation
NECA Non-selective AdenosineBroad (cAMP, Ca2+, ERK1/2, β-arrestin)Full agonism across multiple pathways
Adenosine Non-selective AdenosineBroadPhysiological responses depending on receptor subtype and tissue

Contribution to Understanding Adenosine Receptor Signaling in Health and Disease

The development and characterization of BAY 60-6583 have significantly advanced the scientific understanding of the role of the A2B adenosine receptor in various physiological and pathological processes. Its selectivity has allowed researchers to specifically probe the functions of the A2B receptor in a way that was not possible with non-selective agonists.

In cardiovascular health, the use of BAY 60-6583 has helped to elucidate the role of the A2B receptor in cardioprotection against ischemia-reperfusion injury. wikipedia.orgnih.gov Studies with this compound have provided evidence that A2B receptor activation is a key component of ischemic pre- and postconditioning. ahajournals.org Furthermore, research using BAY 60-6583 has uncovered a link between A2B receptor activation and the regulation of lipid levels and atherosclerosis, suggesting a potential therapeutic avenue for metabolic diseases. ahajournals.org

In the realm of inflammatory diseases, BAY 60-6583 has been instrumental in demonstrating the anti-inflammatory potential of A2B receptor activation, particularly in the lungs and the gut. oup.commdpi.com These findings have opened up new possibilities for the treatment of conditions like acute respiratory distress syndrome and inflammatory bowel disease.

The use of BAY 60-6583 in cancer research has revealed the dual nature of A2B receptor signaling in malignancy. While its activation can promote the growth of some tumors, the A2B receptor is also a key player in the tumor microenvironment, influencing immune responses. mdpi.commdpi.com The unexpected finding that BAY 60-6583 can enhance CAR T cell function, albeit through an A2B receptor-independent mechanism, highlights the importance of this compound in uncovering novel biological pathways. nih.gov

In neuroscience, studies with BAY 60-6583 have shown its neuroprotective effects in a rat model of transient focal brain ischemia, reducing infarct volume and neurological deficits. frontiersin.org This suggests a role for the A2B receptor in mitigating the damage caused by stroke.

Future Research Directions and Unanswered Questions Regarding Bay 60 6583 13c2,15n

Comprehensive Elucidation of A2BAR-Independent Mechanisms and Their Biological Relevance

A surprising and significant finding in recent research is that BAY 60-6583 can exert biological effects independent of the A2B adenosine (B11128) receptor. frontiersin.orgnih.gov One study demonstrated that BAY 60-6583 enhanced the antitumor function of chimeric antigen receptor (CAR) T cells, an effect that persisted even after the A2BAR was knocked out in these cells. frontiersin.orgnih.gov This discovery challenges the conventional understanding of BAY 60-6583 as a highly selective A2BAR agonist and opens up a new avenue of investigation into its alternative mechanisms of action.

Future research must focus on identifying the alternative molecular targets of BAY 60-6583. Initial studies using mass spectrometry and computational methods have predicted several potential binding partners, including pyruvate (B1213749) kinase M (PKM), Talin-1, Plastin-2, and lamina-associated polypeptide 2. frontiersin.orgnih.gov Further validation of these interactions is crucial. Techniques such as affinity chromatography with immobilized BAY 60-6583, photo-affinity labeling, and computational docking studies can be employed to confirm and characterize these off-target interactions.

Understanding the biological relevance of these A2BAR-independent effects is paramount. For instance, the enhancement of CAR T cell function suggests a potential role for BAY 60-6583 in cancer immunotherapy that is not reliant on A2BAR modulation. frontiersin.orgnih.gov It is also important to re-evaluate previous findings where BAY 60-6583 was used, as some of the observed effects might be attributable to these newly discovered off-target interactions. nih.gov This line of inquiry will not only provide a more complete picture of BAY 60-6583's pharmacological profile but could also unveil novel therapeutic targets and pathways.

Integration of Omics Data for a Systems-Level Understanding of Compound Effects

To gain a holistic view of the cellular response to BAY 60-6583-13C2,15N, future research should integrate various "omics" approaches. This includes genomics, transcriptomics, proteomics, and metabolomics, which together can provide a comprehensive, systems-level understanding of the compound's effects.

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with this compound, researchers can map the intricate signaling networks and metabolic pathways modulated by the compound. For example, studies have already linked A2BAR activation by BAY 60-6583 to the regulation of glucose homeostasis and inflammation. plos.orgnih.gov A multi-omics approach could further elucidate the downstream effectors and feedback loops involved in these processes.

The isotopic labeling of this compound can be particularly advantageous in these studies. For instance, in metabolomics, the heavy isotopes can be traced as they are incorporated into various metabolic pathways, providing direct evidence of the compound's metabolic fate and its influence on cellular metabolism. This can help to distinguish between direct effects of the compound and secondary, downstream consequences.

Development of Advanced in vivo Imaging Techniques to Track Compound Distribution and Target Engagement

Visualizing the biodistribution and target engagement of this compound in living organisms is a critical step towards understanding its in vivo efficacy and potential side effects. The development of advanced in vivo imaging techniques tailored for this isotopically labeled compound is therefore a key future research direction.

The presence of the stable isotopes ¹³C and ¹⁵N in this compound makes it amenable to techniques such as magnetic resonance spectroscopy (MRS) and nuclear magnetic resonance (NMR) imaging. sigmaaldrich.com These non-invasive methods could potentially be used to track the accumulation of the compound in specific tissues and organs over time. Furthermore, advanced imaging techniques could be developed to monitor the engagement of this compound with its targets in real-time.

Such imaging studies would provide invaluable information on the pharmacokinetics and pharmacodynamics of the compound, helping to optimize dosing regimens and identify potential off-target accumulation that could lead to toxicity. This is particularly important given the discovery of A2BAR-independent effects.

Exploration of Novel Therapeutic Research Avenues Based on A2BAR Modulation

The A2B adenosine receptor is implicated in a wide range of physiological and pathological processes, including inflammation, cancer, diabetes, and cardiovascular diseases. plos.orge-century.usfrontiersin.org As a potent A2BAR agonist, BAY 60-6583 and its isotopically labeled counterpart hold significant promise for exploring novel therapeutic avenues.

Future research should continue to investigate the therapeutic potential of A2BAR modulation in various disease models. For example, the cardioprotective effects of BAY 60-6583 observed in models of myocardial ischemia warrant further investigation. medchemexpress.comtocris.com Similarly, its ability to modulate inflammation and glucose homeostasis suggests potential applications in treating conditions like acute lung injury and type 2 diabetes. plos.orgnih.govimpurity.com

Moreover, the role of A2BAR in cancer is complex, with studies reporting both pro- and anti-tumoral effects. frontiersin.org This highlights the need for more nuanced research to understand the context-dependent functions of A2BAR in different cancer types and at different stages of disease progression. The use of this compound in these studies, combined with the aforementioned omics and imaging techniques, can help to dissect these complexities and identify specific cancer types where A2BAR agonism might be a viable therapeutic strategy. For instance, stimulating A2BAR has shown anti-proliferative and pro-apoptotic effects on glioblastoma stem cells. researchgate.net

Application of Isotopic Labeling in Emerging Biological Research Methodologies

The isotopic labeling of this compound opens up possibilities for its use in a variety of emerging biological research methodologies. Stable isotope labeling is a powerful tool in techniques such as stable isotope probing (SIP), which is used to trace metabolic pathways and identify active microbial populations in complex environmental samples. mun.ca

In the context of cellular and molecular biology, ¹³C and ¹⁵N labeling is extensively used in NMR spectroscopy for protein structure determination and in mass spectrometry-based proteomics for quantitative analysis. sigmaaldrich.com The labeled BAY 60-6583 could be used as a probe to study its interaction with target proteins in detail, providing insights into the molecular basis of its activity.

Furthermore, techniques like single-cell metabolomics and NanoSIMS (nanoscale secondary ion mass spectrometry) can leverage isotopic labeling to study cellular heterogeneity and metabolic activity at the single-cell level. nih.gov Applying these methods with this compound could reveal how different cell populations within a tissue respond to the compound, providing a deeper understanding of its mechanism of action in complex biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.